2,5-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide
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Overview
Description
2,5-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a carboxamide group, as well as a pyrazole ring with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of pyridine derivatives to introduce chlorine atoms at the 2 and 5 positions. This is followed by the formation of the carboxamide group through the reaction with appropriate amines. The pyrazole ring is then introduced via cyclization reactions involving hydrazine derivatives and phenyl-substituted ketones.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2,5-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(1-phenyl-1H-pyrazol-3-yl)pyridine-4-carboxamide
- 2,5-dichloro-N-(1-phenyl-1H-pyrazol-5-yl)pyridine-4-carboxamide
- 2,5-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide
Uniqueness
2,5-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine and pyrazole rings, which can influence its chemical reactivity and biological activity. The presence of the carboxamide group also contributes to its distinct properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,5-dichloro-N-(1-phenylpyrazol-4-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-13-8-18-14(17)6-12(13)15(22)20-10-7-19-21(9-10)11-4-2-1-3-5-11/h1-9H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRAJKKXBSQYCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)NC(=O)C3=CC(=NC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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